2,4,5-trichloro-6-[(2E)-2-(2-hydroxy-5-methoxybenzylidene)hydrazinyl]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-TRICHLORO-6-[(2E)-2-[(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIDINE-3-CARBONITRILE is a complex organic compound with a unique structure that includes multiple functional groups such as trichloro, hydroxy, methoxy, and hydrazinyl groups
Preparation Methods
The synthesis of 2,4,5-TRICHLORO-6-[(2E)-2-[(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIDINE-3-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the pyridine ring: This can be achieved through various methods, including cyclization reactions.
Introduction of the trichloro groups: Chlorination reactions are used to introduce the trichloro groups at specific positions on the pyridine ring.
Attachment of the hydrazinyl group: This step involves the reaction of the pyridine derivative with hydrazine or its derivatives.
Formation of the methoxyphenylmethylidene group: This step involves the condensation of the hydrazinyl-pyridine derivative with a methoxyphenyl aldehyde.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2,4,5-TRICHLORO-6-[(2E)-2-[(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIDINE-3-CARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The hydroxy and methoxy groups can be oxidized under appropriate conditions.
Reduction: The hydrazinyl group can be reduced to form different derivatives.
Substitution: The trichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,4,5-TRICHLORO-6-[(2E)-2-[(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIDINE-3-CARBONITRILE has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a lead compound for the development of new drugs.
Medicine: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2,4,5-TRICHLORO-6-[(2E)-2-[(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIDINE-3-CARBONITRILE exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved in these interactions can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar compounds to 2,4,5-TRICHLORO-6-[(2E)-2-[(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIDINE-3-CARBONITRILE include:
2,4,5-Trichlorophenoxyacetic acid: A synthetic auxin used as a herbicide.
1,1’-Biphenyl, 2,4’,5-trichloro-: A compound used in the production of polychlorinated biphenyls (PCBs).
2,4,5-Trichloroaniline: Used in the preparation of azo dyes, insecticides, and herbicides.
Properties
Molecular Formula |
C14H9Cl3N4O2 |
---|---|
Molecular Weight |
371.6 g/mol |
IUPAC Name |
2,4,5-trichloro-6-[(2E)-2-[(2-hydroxy-5-methoxyphenyl)methylidene]hydrazinyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H9Cl3N4O2/c1-23-8-2-3-10(22)7(4-8)6-19-21-14-12(16)11(15)9(5-18)13(17)20-14/h2-4,6,22H,1H3,(H,20,21)/b19-6+ |
InChI Key |
SCMITXHCOITMTP-KPSZGOFPSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=N/NC2=C(C(=C(C(=N2)Cl)C#N)Cl)Cl |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=NNC2=C(C(=C(C(=N2)Cl)C#N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.